molecular formula C10H12BNO5 B1587592 Methyl (4-boronobenzoylamino)acetate CAS No. 850568-24-0

Methyl (4-boronobenzoylamino)acetate

Cat. No.: B1587592
CAS No.: 850568-24-0
M. Wt: 237.02 g/mol
InChI Key: YKJICAYIUOGMGH-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-boronobenzoylamino)acetate typically involves the reaction of 4-boronobenzoic acid with methyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-boronobenzoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Boronobenzoic acid
  • Methyl 4-boronobenzoate

Comparison: Methyl (4-boronobenzoylamino)acetate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. For instance, while phenylboronic acid and 4-boronobenzoic acid are commonly used in Suzuki–Miyaura coupling reactions, this compound offers additional versatility due to its ester and amide functionalities .

Properties

IUPAC Name

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJICAYIUOGMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390950
Record name Methyl (4-boronobenzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-24-0
Record name Methyl (4-boronobenzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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